molecular formula C6H10O5 B013542 3-Deoxyglucosone CAS No. 4084-27-9

3-Deoxyglucosone

Cat. No.: B013542
CAS No.: 4084-27-9
M. Wt: 162.14 g/mol
InChI Key: ZGCHLOWZNKRZSN-NTSWFWBYSA-N
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Description

1-(3-Aminopropyl)pyrrolidin-2-one (APy) is a pyrrolidinone derivative characterized by a five-membered lactam ring (pyrrolidin-2-one) with a 3-aminopropyl substituent attached to the nitrogen atom. Its molecular formula is C₇H₁₄N₂O, and it has a molecular weight of 142.20 g/mol (base compound) . The aminopropyl side chain (-CH₂CH₂CH₂NH₂) confers both hydrophilic and reactive properties, making APy a versatile intermediate in organic synthesis and materials science.

Key Applications:
APy is primarily utilized in polymer chemistry, particularly for modifying poly(ether ketone cardo) (PEK-Cardo) membranes in high-temperature polymer electrolyte membrane fuel cells (HT-PEMFCs). It serves as a grafting agent via lactamization, enhancing phosphoric acid doping capacity and proton conductivity in fuel cell applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Deoxy Glucosone is naturally produced via the Maillard reaction, which involves the non-enzymatic reaction of glucose with amino groups in proteins. This reaction is accelerated under conditions of high glucose concentration, such as in uncontrolled diabetes .

Industrial Production Methods: Industrial production of 3-Deoxy Glucosone typically involves the controlled Maillard reaction, where glucose is reacted with amino acids under specific conditions to yield the desired compound. The reaction conditions, such as temperature and pH, are carefully monitored to optimize the yield and purity of 3-Deoxy Glucosone .

Chemical Reactions Analysis

Types of Reactions: 3-Deoxy Glucosone undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various oxidation products.

    Reduction: It can be reduced to form corresponding alcohols.

    Substitution: It can react with nucleophiles to form substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions include advanced glycation end-products (AGEs) such as imidazolones, pyrraline, N6-(carboxymethyl)lysine, and pentosidine .

Scientific Research Applications

Role in Diabetes and Glycation Reactions

3-Deoxyglucosone is primarily recognized for its involvement in the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications. In diabetic patients, elevated levels of 3-DG contribute to oxidative stress and vascular damage through the production of AGEs such as Nε-carboxymethyllysine (CML) and pentosidine .

Case Study: Glycation of Histones

A study investigated the glycation of calf thymus histone H3 by 3-DG, revealing that this process leads to significant structural modifications and the formation of AGEs. The results indicated that the glycation of histones could compromise chromatin structure and function, potentially contributing to secondary complications associated with diabetes .

Food Science Applications

In food science, this compound is studied for its role in non-enzymatic browning reactions, which are crucial for flavor and color development in processed foods. It is a key intermediate in the Maillard reaction, where it can influence the sensory qualities of food products.

Case Study: Non-Enzymatic Browning

Research has shown that 3-DG significantly affects the fluorescence intensity of Maillard reaction products when interacting with proteins like bovine serum albumin and lysozyme. This suggests that 3-DG accelerates the Maillard reaction, enhancing browning and flavor development in food products .

This compound exhibits various biological activities, including cellular toxicity and apoptosis induction. It has been shown to react rapidly with protein amino groups, leading to modifications that can disrupt normal cellular functions.

Potential Therapeutic Applications

Given its role in glycation and oxidative stress, this compound is being explored for potential therapeutic applications. Inhibitors targeting its pathways may offer benefits in managing diabetes-related complications.

Research Insights

Studies indicate that aldose reductase inhibitors can reduce levels of 3-DG and associated AGEs in erythrocytes, suggesting a therapeutic pathway for mitigating diabetic complications .

Summary Table: Applications of this compound

Application AreaDescriptionKey Findings
DiabetesContributes to AGEs formation leading to vascular damageElevated plasma levels correlate with diabetic complications
Food ScienceInfluences non-enzymatic browning reactionsEnhances flavor and color development through Maillard reactions
Biological ActivityInduces apoptosis and generates ROSAlters protein functions leading to cellular toxicity
Therapeutic PotentialTarget for inhibitors to manage diabetic complicationsAldose reductase inhibitors reduce levels of 3-DG and AGEs

Mechanism of Action

3-Deoxy Glucosone exerts its effects primarily through the formation of advanced glycation end-products (AGEs). It reacts with protein amino groups to form AGEs, which can alter the structure and function of proteins. This process is accelerated under conditions of high glucose concentration, such as in diabetes. The formation of AGEs contributes to various complications of diabetes, including vascular damage and inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyrrolidin-2-one derivatives is vast. Below is a comparative analysis of APy with analogous compounds, focusing on substituents, physicochemical properties, and applications.

Table 1: Comparative Analysis of APy and Similar Pyrrolidin-2-one Derivatives

Compound Name (Structure) Core Structure Substituents/Modifications Molecular Formula Key Properties/Applications Reference
1-(3-Aminopropyl)pyrrolidin-2-one (APy) Pyrrolidin-2-one 3-Aminopropyl C₇H₁₄N₂O Polymer modification for HT-PEMFCs
1-(3-Aminopropyl)piperidin-2-one Piperidin-2-one 3-Aminopropyl (6-membered lactam) C₈H₁₆N₂O Medicinal chemistry; neurotransmitter modulation
1-[2-(4-Methylthiazol-2-yl)ethyl]pyrrolidin-2-one Pyrrolidin-2-one 2-(4-Methylthiazol-2-yl)ethyl C₁₀H₁₅N₂OS Antimicrobial activity (bacteria/fungi)
1-(3-{[(1-Hydroxycyclobutyl)methyl]amino}propyl)pyrrolidin-2-one Pyrrolidin-2-one Hydroxycyclobutylmethylamino C₁₂H₂₂N₂O₂ Enhanced solubility; research applications
4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)pyrrolidin-2-one Pyrrolidin-2-one Oxadiazole and chlorophenyl groups C₂₀H₁₇ClN₄O₂ Anti-inflammatory/antimicrobial potential
3,5,5-Trimethylpyrrolidin-2-one Pyrrolidin-2-one Methyl groups at C3, C5 C₇H₁₃NO Hydrophobic intermediate in organic synthesis
N-Allyl-2-pyrrolidinone Pyrrolidin-2-one Allyl group C₇H₁₁NO Polymer crosslinking; reactive intermediates

Structural and Functional Insights:

Core Ring Modifications: APy (pyrrolidin-2-one) vs.

Substituent Effects: Thiazole vs. Aminopropyl: The thiazole group in 1-[2-(4-Methylthiazol-2-yl)ethyl]pyrrolidin-2-one introduces sulfur and nitrogen heterocycles, enabling antimicrobial activity absent in APy . Hydroxycyclobutyl: The bulky hydroxycyclobutyl group in 1-(3-{[(1-Hydroxycyclobutyl)methyl]amino}propyl)pyrrolidin-2-one improves solubility in polar solvents, contrasting with APy’s simpler aminopropyl chain .

Applications: APy: Optimized for polymer membranes due to its amine reactivity and compatibility with PEK-Cardo .

Biological Activity

3-Deoxyglucosone (3-DG) is a dicarbonyl compound that plays a significant role in the glycation process, leading to the formation of advanced glycation end products (AGEs). These AGEs are implicated in various pathological conditions, particularly in diabetes and its complications. This article reviews the biological activity of 3-DG, focusing on its effects on cellular mechanisms, metabolic pathways, and potential therapeutic implications.

Overview of this compound

3-DG is formed during the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during food processing and cooking. It is also produced in vivo from glucose metabolism, especially under hyperglycemic conditions. Its reactivity with proteins can lead to significant modifications, impacting protein structure and function.

Glycation and Formation of AGEs

The glycation of proteins by 3-DG results in the formation of AGEs, which are known to contribute to diabetic complications such as nephropathy, retinopathy, and cardiovascular diseases. The mechanism involves the non-enzymatic reaction between 3-DG and amino groups of proteins, leading to structural changes that can disrupt normal cellular functions.

Key Findings on Glycation

  • Histone Glycation : A study demonstrated that 3-DG can glycate histone H1 proteins, affecting their secondary structure and potentially compromising chromatin integrity. This alteration may influence gene expression related to diabetic complications .
  • AGE Formation : Research indicates that 3-DG is a potent glycating agent compared to other dicarbonyls like methylglyoxal. It reacts rapidly with lysine and arginine residues on proteins, forming AGEs such as Nε-carboxymethyl lysine and pentosidine .

Impact on Intestinal Microbiota

In a study involving prediabetic rats treated with 3-DG, alterations in intestinal microbiota composition were observed. The treatment led to an increase in Proteobacteria abundance while reducing levels of beneficial bacteria. This dysbiosis was associated with impaired glucose metabolism and increased levels of lipopolysaccharides (LPS), suggesting a link between dietary 3-DG intake and metabolic disorders .

Cellular Mechanisms

Research has shown that 3-DG influences various cellular pathways:

  • Oxidative Stress : 3-DG has been linked to increased oxidative stress in cells, contributing to apoptosis through the activation of caspases .
  • Insulin Resistance : Elevated levels of 3-DG have been correlated with insulin resistance in diabetic models. It affects insulin signaling pathways by modifying key proteins involved in glucose metabolism .

Case Studies

  • Prediabetes Model : In a controlled study on rats induced with prediabetes through high-fat diets, administration of 50 mg/kg of 3-DG for two weeks resulted in significant metabolic dysfunctions. The study highlighted changes in plasma GLP-2 levels and increased fasting glucose levels, linking dietary 3-DG to prediabetic conditions .
  • Histone Modification : Another study focused on the effects of 3-DG on histone proteins indicated that glycation by 3-DG could lead to altered gene expression patterns associated with diabetic complications .

Data Summary

Study FocusFindingsImplications
Intestinal MicrobiotaIncreased Proteobacteria; decreased beneficial bacteriaLinks dietary intake of 3-DG to metabolic disorders
Histone GlycationStructural changes in H1 histone due to glycationPotential impacts on gene regulation
Metabolic DysfunctionImpaired glucose tolerance and increased LPS levelsSuggests role in development of prediabetes

Q & A

Basic Research Questions

Q. What methodologies are recommended for accurate quantification of 3-DG in biological samples, and what challenges exist?

  • Methodologies : Use ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) for high sensitivity and specificity in detecting 3-DG in plasma or serum . High-performance liquid chromatography (HPLC) with fluorescence detection is also validated for clinical studies .
  • Challenges : 3-DG's high reactivity necessitates rapid sample processing to prevent degradation. Pre-analytical factors (e.g., pH, temperature) must be tightly controlled, as 3-DG forms adducts with proteins and other nucleophiles during storage .

Q. What experimental models are optimal for studying 3-DG's role in advanced glycation end product (AGE) formation?

  • In vitro : Incubate proteins (e.g., bovine serum albumin, histones) with 3-DG under physiological conditions (pH 7.4, 37°C) and monitor AGE formation via fluorescence spectroscopy or immunoblotting for specific adducts (e.g., Nε-carboxymethyllysine, pentosidine) .
  • In vivo : Diabetic rodent models (e.g., streptozotocin-induced rats) are used to correlate serum 3-DG levels with microvascular complications via longitudinal sampling and histopathological analysis .

Q. How does 3-DG contribute to oxidative stress in hyperglycemic conditions?

  • Mechanism : 3-DG inactivates glutathione peroxidase (GPx), a key antioxidant enzyme, by modifying its active-site selenocysteine residue. This disrupts redox homeostasis, increasing reactive oxygen species (ROS) and accelerating AGE formation .
  • Experimental validation : Measure GPx activity and ROS levels in endothelial cells treated with 3-DG (10–100 µM) using fluorometric assays (e.g., DCFH-DA for ROS) .

Advanced Research Questions

Q. What factors explain contradictory findings on 3-DG's role in diabetic complications?

  • Key variables :

  • Patient heterogeneity : Variability in glycemic control, renal function, and comorbidities (e.g., hypertension) affects serum 3-DG levels .
  • Assay specificity : Cross-reactivity of antibodies with structurally similar α-dicarbonyls (e.g., methylglyoxal) may confound results. Use UPLC-MS/MS for unambiguous quantification .
  • Cellular models : Primary cells (e.g., podocytes) vs. immortalized lines (e.g., STC-1) show differential responses to 3-DG due to variations in detoxification pathways (e.g., glyoxalase-1 expression) .

Q. What techniques characterize 3-DG-induced structural changes in proteins like histones and IgG?

  • Circular dichroism (CD) : Monitor secondary structure alterations (e.g., α-helix to β-sheet transitions) in glycated H1 histone .
  • Mass spectrometry (MS) : Identify specific lysine/arginine residues modified by 3-DG in IgG using tryptic digestion and LC-MS/MS .
  • Surface plasmon resonance (SPR) : Assess binding affinity changes between glycated IgG and Fc receptors .

Q. How do pH and buffer conditions influence 3-DG formation in experimental systems?

  • Critical factors :

  • Phosphate buffers : Accelerate 3-DG generation via glucose autoxidation, requiring concentrations ≤50 mM to minimize artifactual formation .
  • pH dependence : In peritoneal dialysis fluids, 3-DG levels increase 6-fold at pH 5.0 vs. pH 3.0. For in vitro studies, maintain pH ≤6.0 to mimic pathological conditions .

Q. Why is 3-DG a more specific biomarker for diabetic complications than other α-dicarbonyls?

  • Clinical evidence : Serum 3-DG correlates strongly with microalbuminuria and retinopathy progression in diabetic patients, unlike methylglyoxal or glyoxal .
  • Mechanistic basis : 3-DG directly inhibits GPx and synergizes with low glucose to enhance GLP-1 secretion, linking it to both oxidative stress and metabolic dysregulation .

Q. How can 3-DG be distinguished from 3,4-di-deoxyglucosone-3-ene (3,4-DGE) in apoptosis studies?

  • Analytical differentiation : Use gas chromatography-MS to separate 3-DG (retention time ~12 min) from 3,4-DGE (~15 min) based on volatility .
  • Functional assays : 3,4-DGE induces caspase-dependent apoptosis at 25 µM, while 3-DG lacks apoptotic effects at physiological concentrations (≤1 µM) .

Q. Methodological Recommendations Table

Parameter Optimal Conditions Key References
Quantification (serum) UPLC-MS/MS, LOD: 5 nmol/L
In vitro glycation 5 mM 3-DG, pH 7.4, 37°C, 72 hr incubation
Cell-based assays STC-1 cells, 300 ng/mL 3-DG for GLP-1 studies
pH control pH 5.0–6.0 for pathological relevance

Properties

IUPAC Name

(4S,5R)-4,5,6-trihydroxy-2-oxohexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10O5/c7-2-4(9)1-5(10)6(11)3-8/h2,5-6,8,10-11H,1,3H2/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCHLOWZNKRZSN-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(CO)O)O)C(=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H](CO)O)O)C(=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00193820
Record name 3-Deoxyglucosone
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Molecular Weight

162.14 g/mol
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CAS No.

4084-27-9, 30382-30-0
Record name 3-Deoxyglucosone
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Record name 3-Deoxyglucosone
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Record name erythro-Hexosulose, 3-deoxy-
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Record name 3-Deoxyglucosone
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Record name 3-Deoxy-D-glucosone
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Record name 3-DEOXYGLUCOSONE
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Retrosynthesis Analysis

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